![molecular formula C10H10N2O4S2 B3050634 Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester CAS No. 27484-49-7](/img/structure/B3050634.png)

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester

Übersicht

Beschreibung

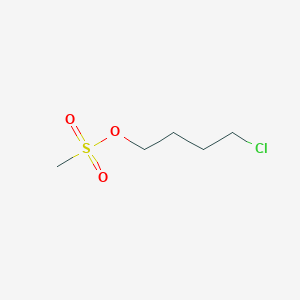

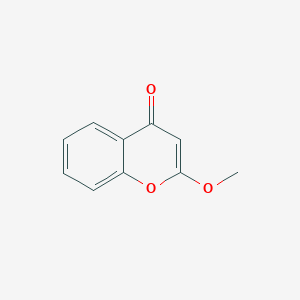

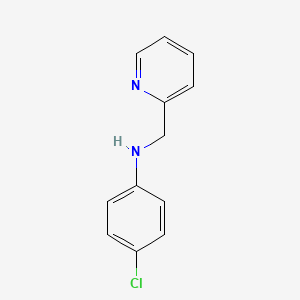

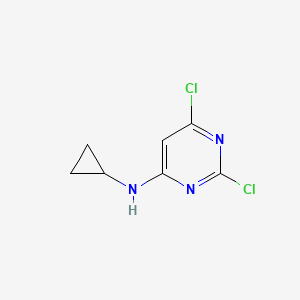

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester is a chemical compound with the molecular formula C<sub>6</sub>H<sub>2</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub> . It belongs to the thiazole family and contains two thiazole rings fused together. The diethyl ester group is attached to the carboxylic acid functional groups. This compound exhibits interesting properties due to its unique structure.

Synthesis Analysis

The synthesis of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the condensation of appropriate precursors containing thiazole moieties. Further derivatization and esterification lead to the final product.

Molecular Structure Analysis

The compound’s molecular structure consists of two fused thiazole rings, each containing nitrogen and sulfur atoms. The diethyl ester group is attached to the carboxylic acid functional groups. The planarity of the system and the presence of heteroatoms contribute to its unique electronic properties.

Chemical Reactions Analysis

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester can participate in various chemical reactions:

- Ester Hydrolysis : The diethyl ester group can undergo hydrolysis in the presence of water or acid, yielding the corresponding carboxylic acid.

- Metal Complexation : The compound can coordinate with transition metal ions, forming coordination complexes. The nature of coordination depends on the metal and ligand environment.

- Substitution Reactions : The thiazole rings may undergo nucleophilic substitution reactions, leading to functionalized derivatives.

Physical And Chemical Properties Analysis

- Melting Point : The melting point of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester varies depending on its crystalline form.

- Solubility : It is likely sparingly soluble in water due to its hydrophobic nature.

- UV-Vis Absorption : The compound may exhibit characteristic absorption bands in the UV-Vis spectrum.

- Stability : It is relatively stable under ambient conditions.

Safety And Hazards

While I don’t have specific safety data for this compound, standard precautions should be followed when handling any chemical substance. Consult safety data sheets (SDS) and relevant literature for detailed safety information.

Zukünftige Richtungen

Research on Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester should focus on:

- Biological Activity : Investigate potential applications in medicine, such as antimicrobial or anticancer properties.

- Materials Science : Explore its use in organic electronics, sensors, or catalysis.

- Structural Variants : Synthesize derivatives with modified substituents to fine-tune properties.

Eigenschaften

IUPAC Name |

diethyl [1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S2/c1-3-15-9(13)7-11-5-6(17-7)12-8(18-5)10(14)16-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDULCJBBQVAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(S1)N=C(S2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449368 | |

| Record name | Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester | |

CAS RN |

27484-49-7 | |

| Record name | Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.